Palmitic acid-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

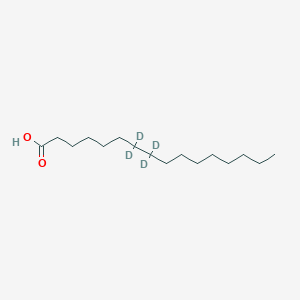

7,7,8,8-tetradeuteriohexadecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i9D2,10D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCSVZSSVZVIGE-YQUBHJMPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCC)C([2H])([2H])CCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is Palmitic acid-d4 and its chemical structure?

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Palmitic acid-d4, a deuterated analog of palmitic acid. It is intended to serve as a technical resource for professionals in research and drug development, offering detailed information on its chemical properties, applications, and relevant experimental protocols.

Introduction to this compound

This compound is a stable isotope-labeled version of palmitic acid, a ubiquitous 16-carbon saturated fatty acid. In this compound, four hydrogen atoms have been replaced by deuterium (B1214612) atoms. The most commonly available isomer for research purposes is Hexadecanoic-7,7,8,8-d4 acid. This isotopic substitution makes it an invaluable tool in mass spectrometry-based quantitative analysis, where it is predominantly used as an internal standard. Its chemical behavior is nearly identical to its non-deuterated counterpart, allowing it to mimic the analyte's behavior during sample preparation and analysis, thus correcting for variations and improving the accuracy of quantification.

Chemical Structure and Properties

The chemical structure of this compound, specifically the 7,7,8,8-d4 isomer, is characterized by the replacement of four hydrogen atoms with deuterium on the 7th and 8th carbon atoms of the hexadecanoic acid backbone.

Chemical Structure Diagram

Caption: Chemical structure of Palmitic acid-7,7,8,8-d4.

Quantitative Data

The physical and chemical properties of Palmitic acid-7,7,8,8-d4 are summarized in the table below. It is important to note that while many physical properties are not specifically reported for the deuterated form, they are expected to be very similar to those of unlabeled palmitic acid.

| Property | Value | Source |

| Chemical Name | Hexadecanoic-7,7,8,8-d4 acid | - |

| CAS Number | 75736-49-1 | - |

| Molecular Formula | C₁₆H₂₈D₄O₂ | - |

| Molecular Weight | 260.45 g/mol | - |

| Melting Point | ~62.9 °C (for unlabeled palmitic acid) | [1] |

| Boiling Point | ~351-352 °C (for unlabeled palmitic acid) | [1] |

| Appearance | White solid | - |

| Isotopic Purity | ≥98 atom % D | - |

| Chemical Purity | ≥98% | [2] |

| Solubility | Soluble in ethanol (B145695) (≥30 mg/mL), DMSO (≥20 mg/mL), and DMF (≥20 mg/mL). Insoluble in water. | [3] |

Applications in Research and Development

The primary application of this compound is as an internal standard for the accurate quantification of palmitic acid and other fatty acids in biological samples using mass spectrometry (MS) techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative analysis as it accounts for sample loss during extraction and purification, as well as for variations in ionization efficiency in the mass spectrometer.

Experimental Protocols

The following is a generalized protocol for the quantification of fatty acids in a biological matrix (e.g., plasma, tissue homogenate) using this compound as an internal standard. This protocol is a composite of established methods and should be optimized for specific experimental needs.

Materials and Reagents

-

This compound (as internal standard)

-

Unlabeled palmitic acid (for calibration curve)

-

Biological sample (e.g., plasma, tissue homogenate)

-

Methanol (B129727) (HPLC grade)

-

Chloroform (HPLC grade)

-

Hexane (HPLC grade)

-

Potassium hydroxide (B78521) (KOH) solution

-

Hydrochloric acid (HCl)

-

Derivatization agent (e.g., pentafluorobenzyl bromide for GC-MS, or picolinyl amine for LC-MS)

-

LC-MS or GC-MS system

Sample Preparation Workflow

Caption: General workflow for fatty acid quantification using this compound.

Detailed Methodologies

Step 1: Sample Spiking To a known volume or weight of the biological sample, add a precise amount of this compound solution in a suitable solvent (e.g., ethanol). The amount added should be comparable to the expected concentration of the endogenous palmitic acid.

Step 2: Lipid Extraction Perform a lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure. This typically involves the addition of a chloroform:methanol mixture to the sample, followed by vortexing and centrifugation to separate the lipid-containing organic phase.

Step 3: Saponification (Optional) If the goal is to measure total fatty acids (both free and esterified), the lipid extract must be saponified. This is achieved by incubating the extract with a solution of potassium hydroxide in methanol at an elevated temperature (e.g., 60°C) to hydrolyze the ester bonds.

Step 4: Derivatization To improve the volatility and ionization efficiency of the fatty acids for GC-MS or LC-MS analysis, they are typically derivatized. For GC-MS, a common method is to convert the fatty acids to their pentafluorobenzyl (PFB) esters. For LC-MS, derivatization to picolinyl esters can enhance ionization.

Step 5: Instrumental Analysis The derivatized sample is then injected into the GC-MS or LC-MS/MS system. The chromatographic conditions are optimized to separate the fatty acid of interest from other components in the sample. The mass spectrometer is operated in a mode that allows for the specific detection and quantification of the target analyte and the internal standard (e.g., selected ion monitoring (SIM) for GC-MS or multiple reaction monitoring (MRM) for LC-MS/MS).

Step 6: Quantification A calibration curve is generated by analyzing a series of standards containing known concentrations of unlabeled palmitic acid and a fixed concentration of this compound. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of palmitic acid in the unknown sample is then determined by calculating its peak area ratio to the internal standard and interpolating from the calibration curve.

Conclusion

This compound is an essential tool for researchers and drug development professionals who require accurate and precise quantification of palmitic acid in biological systems. Its use as an internal standard in mass spectrometry-based methods minimizes analytical variability and enhances the reliability of the data. The protocols and information provided in this guide offer a solid foundation for the successful application of this compound in a laboratory setting.

References

An In-depth Technical Guide to Deuterium-Labeled Palmitic Acid for Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitic acid, a 16-carbon saturated fatty acid, is the most common saturated fatty acid in animals and plants.[1] It serves not only as a primary component of complex lipids and a key source of metabolic energy but also as a crucial signaling molecule involved in a myriad of cellular processes. The advent of stable isotope labeling, particularly with deuterium (B1214612), has provided researchers with a powerful tool to trace the metabolic fate and elucidate the complex roles of palmitic acid in both physiological and pathological states. This technical guide provides a comprehensive overview of the physical and chemical properties of deuterium-labeled palmitic acid, detailed experimental methodologies for its use, and a visual representation of its involvement in key signaling pathways.

Physical and Chemical Properties

The substitution of hydrogen with deuterium, a stable isotope of hydrogen with an additional neutron, results in a marginal increase in molecular weight but generally does not alter the chemical reactivity of the molecule. However, this isotopic substitution can lead to subtle differences in physical properties due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. These differences are foundational to the analytical techniques used to distinguish and quantify deuterated molecules.

Comparative Data of Palmitic Acid and Deuterium-Labeled Palmitic Acid

The following table summarizes the key physical and chemical properties of palmitic acid and its fully deuterated analog, palmitic acid-d31. This quantitative data allows for a direct comparison, highlighting the impact of isotopic labeling.

| Property | Palmitic Acid | Palmitic Acid-d31 | References |

| Chemical Formula | C₁₆H₃₂O₂ | C₁₆HD₃₁O₂ | [2][3] |

| Molecular Weight ( g/mol ) | 256.42 | 287.62 | [4][5] |

| Melting Point (°C) | 61.8 - 62.9 | 61 - 64 | [4][6][7][8] |

| Boiling Point (°C) | 351-352 | 340.6 ± 5.0 | [2][6] |

| Density (g/cm³) | 0.8527 @ 62°C | 0.9 ± 0.1 | [2][6] |

| Solubility in Water | 7.2 mg/L (20 °C) | Insoluble | [6][9] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform (B151607) | Soluble in DMF, DMSO, Ethanol | [1][10][11] |

| Appearance | White, waxy solid | Crystalline solid | [1][11] |

Experimental Protocols

The use of deuterium-labeled palmitic acid in research necessitates robust experimental protocols for its synthesis, characterization, and application in metabolic tracing studies. While detailed proprietary synthesis protocols are not always publicly available, the general principles and widely accepted analytical methods are outlined below.

Synthesis of Deuterium-Labeled Palmitic Acid (General Principles)

The synthesis of deuterium-labeled fatty acids like palmitic acid-d31 typically involves H-D exchange reactions where hydrogen atoms on the carbon chain are replaced with deuterium. This can be achieved through various catalytic methods. One common approach utilizes a palladium on carbon (Pd/C) catalyst in the presence of a deuterium source, such as deuterium gas (D₂) or heavy water (D₂O). The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve a high degree of deuterium incorporation.

Determination of Melting Point (Capillary Method)

A precise and reproducible method for determining the melting point of fatty acids is crucial for their characterization. The capillary tube method is a standard and widely used technique.[6][12]

Procedure:

-

A small, dry sample of the fatty acid is introduced into a capillary tube, which is sealed at one end.

-

The capillary tube is placed in a melting point apparatus, such as a Thiele tube or an automated instrument, alongside a calibrated thermometer.[13]

-

The apparatus is heated slowly and steadily.

-

The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting point range.[14]

Analysis of Deuterium-Labeled Palmitic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating and identifying different fatty acids and their isotopologues.[4]

Workflow:

-

Lipid Extraction: Lipids are extracted from the biological sample (e.g., plasma, cells, tissues) using a suitable solvent system, such as a mixture of chloroform and methanol.

-

Saponification and Methylation: The extracted lipids are saponified (hydrolyzed) to release the fatty acids. The fatty acids are then derivatized to their fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride-methanol. This increases their volatility for GC analysis.[11]

-

GC Separation: The FAMEs are injected into a gas chromatograph, where they are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

MS Detection: As the separated FAMEs elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the resulting ions is measured, allowing for the identification and quantification of both the unlabeled and deuterium-labeled palmitic acid.[15] A deuterated internal standard is often added at the beginning of the workflow to ensure high accuracy and precision.[11]

Metabolic Tracing with Deuterium-Labeled Palmitic Acid using Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is another widely used technique for metabolic tracing studies, offering the advantage of analyzing non-volatile and thermally labile compounds without derivatization.[16][17][18]

Workflow:

-

Isotope Labeling: Cells or organisms are cultured in the presence of deuterium-labeled palmitic acid.

-

Metabolite Extraction: Metabolites are extracted from the biological samples at different time points.

-

LC Separation: The extracted metabolites are separated using a liquid chromatograph. The choice of column and mobile phase depends on the specific metabolites of interest.

-

MS Detection: The separated metabolites are introduced into a high-resolution mass spectrometer, which can distinguish between the different isotopologues of a metabolite based on their mass-to-charge ratios. This allows for the tracing of the deuterium label as it is incorporated into various downstream metabolites.[19]

Deuterium Metabolic Imaging (DMI)

DMI is a non-invasive imaging technique that allows for the spatial and temporal mapping of metabolic pathways in vivo.[9][20][21]

Workflow:

-

Substrate Administration: A deuterated substrate, such as deuterium-labeled palmitic acid, is administered to the subject, typically orally or via infusion.[9]

-

MR Spectroscopic Imaging: The subject is placed in a magnetic resonance imaging (MRI) scanner. A specialized pulse sequence is used to acquire deuterium MR spectroscopic imaging (MRSI) data.[20]

-

Data Processing and Analysis: The acquired data is processed to generate metabolic maps that show the distribution of the deuterated substrate and its metabolic products in different tissues and organs.[22][23]

Signaling Pathways and Experimental Workflows

Palmitic acid is a key player in several fundamental cellular signaling pathways. Its covalent attachment to proteins, a process known as palmitoylation, is a dynamic post-translational modification that regulates protein localization, stability, and function. Deuterium-labeled palmitic acid is an invaluable tool for studying these pathways.

Fatty Acid Beta-Oxidation

Beta-oxidation is the catabolic process by which fatty acids are broken down in the mitochondria to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP.

Caption: The cyclical process of fatty acid beta-oxidation.

De Novo Synthesis of Palmitic Acid

De novo synthesis is the process of creating complex molecules from simple precursors. Palmitic acid is synthesized from acetyl-CoA in the cytoplasm.[24][25][26][27]

Caption: Overview of the de novo synthesis of palmitic acid.

Palmitoylation in Toll-Like Receptor (TLR) Signaling

Palmitoylation plays a critical role in the innate immune response by regulating the function of Toll-like receptors (TLRs) and their downstream signaling components.[7][28][29][30]

Caption: Role of palmitoylation in TLR signaling cascade.

Palmitoylation in NOD-Like Receptor (NLR) Signaling

The palmitoylation of NOD1 and NOD2 is essential for their recruitment to membranes and subsequent activation of the immune response.[31][32][33]

References

- 1. portlandpress.com [portlandpress.com]

- 2. Wnt acylation and its functional implication in Wnt signalling regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the Ras palmitoylation/depalmitoylation cycle in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lipidmaps.org [lipidmaps.org]

- 5. An optimization method for untargeted MS-based isotopic tracing investigations of metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. egyankosh.ac.in [egyankosh.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. Melting-point determination of fat products | Semantic Scholar [semanticscholar.org]

- 9. What is Deuterium Metabolic Imaging (DMI)? | Deuterium Metabolic Imaging [medicine.yale.edu]

- 10. The Differential Palmitoylation States of N-Ras and H-Ras Determine Their Distinct Golgi Sub-compartment Localizations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. scribd.com [scribd.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. more.juniata.edu [more.juniata.edu]

- 15. researchgate.net [researchgate.net]

- 16. A Novel Data Processing Workflow for Isotope Tracing Experiments in LC-MS | Technology Networks [technologynetworks.com]

- 17. scholars.mssm.edu [scholars.mssm.edu]

- 18. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. Deuterium Metabolic Imaging – Back to the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 22. MR - Lipid removal in deuterium metabolic imaging (DMI) using spatial prior knowledge [mr.copernicus.org]

- 23. researchgate.net [researchgate.net]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 26. De novo synthesis of fatty acids (Palmitic acid) | Pharmaguideline [pharmaguideline.com]

- 27. m.youtube.com [m.youtube.com]

- 28. researchgate.net [researchgate.net]

- 29. Toll-like receptor mediated inflammation requires FASN-dependent MYD88 palmitoylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Palmitoylation of NOD1 and NOD2 is required for bacterial sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. tandfonline.com [tandfonline.com]

Palmitic Acid-d4: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Palmitic Acid-d4, a deuterated analog of palmitic acid. It is intended to serve as a valuable resource for researchers and professionals involved in drug development, metabolic studies, and lipidomics. This document outlines the key physicochemical properties, detailed experimental protocols, and relevant biological pathways associated with the use of this stable isotope-labeled compound.

Core Physicochemical Data

This compound is a valuable tool in metabolic research, primarily utilized as an internal standard or a tracer in mass spectrometry-based analyses. Its deuteration provides a distinct mass shift, allowing for accurate quantification and differentiation from its endogenous, non-labeled counterpart.

| Property | Value | Citations |

| CAS Number | 75736-47-9 or 75736-49-1 | [1][2][3] |

| Molecular Formula | C₁₆H₂₈D₄O₂ | [1] |

| Molecular Weight | 260.45 g/mol | [1][4][5] |

| Appearance | Solid | |

| Applications | Internal standard for quantitative analysis (NMR, GC-MS, LC-MS), metabolic tracer in lipidomics and metabolism studies. | [5] |

| Solubility | Soluble in Ethanol (B145695), DMSO, and DMF. |

Experimental Protocols

The use of palmitic acid and its deuterated analogs in research necessitates specific handling and preparation to ensure experimental reproducibility and accuracy. Below are detailed methodologies for common applications.

Preparation of Palmitic Acid-BSA Conjugate for Cell Culture

The poor solubility of palmitic acid in aqueous media requires its conjugation with bovine serum albumin (BSA) for in vitro studies.

Materials:

-

This compound

-

Fatty acid-free BSA

-

0.1 M NaOH

-

Sterile PBS

-

Cell culture medium (e.g., DMEM)

Procedure:

-

Stock Solution Preparation: Dissolve this compound in ethanol to create a concentrated stock solution (e.g., 100 mM).

-

Saponification: In a sterile tube, add the desired amount of the ethanolic stock solution. Evaporate the ethanol under a stream of nitrogen gas. Add 0.1 M NaOH to the dried fatty acid to form the sodium salt. Heat at 70°C for 30 minutes to facilitate saponification.

-

BSA Conjugation: Prepare a BSA solution (e.g., 10% w/v) in sterile PBS or cell culture medium. While vortexing the BSA solution, slowly add the saponified this compound solution.

-

Incubation: Incubate the mixture at 37°C for 1 hour to allow for complete conjugation.

-

Sterilization and Storage: Sterilize the final this compound-BSA conjugate solution by passing it through a 0.22 µm filter. Store aliquots at -20°C.

Targeted Lipidomics Workflow using LC-MS/MS

This compound is frequently used as an internal standard to correct for sample loss and ionization variability during lipid extraction and analysis.

1. Lipid Extraction:

-

Sample Preparation: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma or cell lysate.

-

Internal Standard Spiking: Add a known amount of this compound (e.g., 10 µL of a 1 mg/mL solution in methanol).

-

Solvent Addition: Add 200 µL of ice-cold methanol, vortex for 10 seconds. Add 800 µL of methyl-tert-butyl ether (MTBE), vortex for 10 seconds, and shake for 10 minutes at 4°C.

-

Phase Separation: Add 200 µL of LC-MS grade water and vortex for 20 seconds. Centrifuge at 14,000 x g for 5 minutes at 4°C.

-

Collection: Carefully collect the upper organic phase containing the lipids into a new tube.

-

Drying: Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase (e.g., 100 µL of 90:10 methanol:water).

2. LC-MS/MS Analysis:

-

Chromatographic Separation: Utilize a C18 reversed-phase column for separation of fatty acids. A typical gradient would be from a mobile phase of water with 0.1% formic acid and acetonitrile (B52724) to a mobile phase of isopropanol (B130326) with 0.1% formic acid.

-

Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for both endogenous palmitic acid and this compound should be monitored.

-

Quantification: The peak area of endogenous palmitic acid is normalized to the peak area of the this compound internal standard to calculate the absolute concentration.

Signaling Pathway and Experimental Workflow Diagrams

Palmitic Acid-Induced TLR4 Signaling

Palmitic acid, a saturated fatty acid, can act as a ligand for Toll-like Receptor 4 (TLR4), initiating a pro-inflammatory signaling cascade.

Caption: Palmitic acid activation of the TLR4 signaling pathway.

General Experimental Workflow for Lipidomics

This diagram illustrates a typical workflow for a lipidomics experiment utilizing a stable isotope-labeled internal standard like this compound.

Caption: A typical experimental workflow for targeted lipidomics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Palmitic acid is a toll-like receptor 4 ligand that induces human dendritic cell secretion of IL-1β - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Palmitoylation of the carboxyl-terminal tail of dopamine D4 receptor is required for surface expression, endocytosis, and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Commercial Suppliers of Palmitic Acid-d4: An In-Depth Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of commercial suppliers of Palmitic acid-d4, a deuterated stable isotope-labeled fatty acid crucial for a wide range of research applications. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on product specifications, experimental methodologies, and relevant biological pathways.

This compound serves as an invaluable tool in metabolic research, particularly in studies involving lipidomics, fatty acid metabolism, and as an internal standard for quantitative analysis by mass spectrometry. Its isotopic labeling allows for precise tracing and quantification of palmitic acid in complex biological matrices.

Commercial Supplier and Product Specifications

A variety of life science companies supply this compound for research purposes. The following table summarizes the key quantitative data from prominent suppliers to facilitate a comparative analysis for procurement.

| Supplier | Product Name | CAS Number | Molecular Weight | Chemical Purity | Isotopic Enrichment | Available Formats (Package Size) |

| MedChemExpress | This compound | 75736-49-1 | 260.45 | 99.88% | Not specified | 5 mg, 10 mg, 50 mg |

| Cambridge Isotope Laboratories, Inc. | Palmitic acid (7,7,8,8-D₄, 98%) | 75736-49-1 | 260.45 | 98% | 98 atom % D | 0.1 g, 0.5 g |

| Cayman Chemical | This compound | Not specified | Not specified | ≥98% | ≥99% deuterated forms (d1-d4) | Not specified |

| Sigma-Aldrich (Merck) | Palmitic acid-7,7,8,8-d4 | 75736-49-1 | 260.45 | ≥99% (CP) | ≥98 atom % D | Inquire for packaging |

| BroadPharm | This compound | 75736-49-1 | 260.4 | Not specified | Not specified | 50 mg, 100 mg |

| Clinivex | This compound | 75736-47-9 | 260.45 | Not specified | Not specified | 10 mg, 25 mg, 50 mg, 100 mg |

Experimental Protocols: Quantification of Fatty Acids Using this compound as an Internal Standard

This compound is frequently utilized as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the accurate quantification of fatty acids in biological samples. The following provides a general methodology.

Sample Preparation and Lipid Extraction

-

Homogenization: Biological samples (e.g., plasma, tissue homogenates, cell lysates) are homogenized in a suitable buffer, such as ice-cold phosphate-buffered saline (PBS).

-

Internal Standard Spiking: A known amount of this compound (in a suitable solvent like ethanol (B145695) or methanol) is added to the homogenate at the beginning of the extraction procedure. This accounts for sample loss during extraction and derivatization.

-

Lipid Extraction: Lipids are extracted using a solvent system, commonly the Bligh and Dyer method (chloroform:methanol:water) or a methyl-tert-butyl ether (MTBE) based method. The organic phase containing the lipids is collected.

-

Drying: The solvent is evaporated under a stream of nitrogen gas to yield the total lipid extract.

Derivatization for GC-MS Analysis

For GC-MS analysis, the carboxyl group of fatty acids must be derivatized to increase their volatility. A common method is the formation of fatty acid methyl esters (FAMEs).

-

Reagents: Boron trifluoride-methanol (BF3-methanol) solution (14% w/v) or methanolic HCl.

-

Procedure: The dried lipid extract is reconstituted in a small volume of toluene (B28343) and the derivatizing agent (e.g., BF3-methanol) is added. The mixture is heated (e.g., at 100°C for 30-60 minutes) to facilitate the reaction.

-

Extraction of FAMEs: After cooling, water and a non-polar solvent (e.g., hexane) are added. The mixture is vortexed, and the upper organic layer containing the FAMEs is collected for GC-MS analysis.

LC-MS/MS Analysis

For LC-MS/MS, derivatization is often not required. The dried lipid extract is reconstituted in a solvent compatible with the mobile phase (e.g., methanol/isopropanol). Separation is typically achieved using a C18 reversed-phase column.

Mass Spectrometry Analysis

-

GC-MS: Analysis is performed in either electron ionization (EI) or chemical ionization (CI) mode. Quantification is achieved by selected ion monitoring (SIM) of characteristic ions for both the endogenous palmitic acid and the deuterated internal standard.

-

LC-MS/MS: Electrospray ionization (ESI) is commonly used. Quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.

Signaling Pathways and Experimental Workflows

Palmitic acid is not only a key metabolite but also a signaling molecule involved in various cellular processes. The use of stable isotope-labeled palmitic acid can aid in elucidating these pathways.

Palmitic Acid-Induced TLR4 Signaling

Palmitic acid can act as a ligand for Toll-like receptor 4 (TLR4), initiating a pro-inflammatory signaling cascade.[1][2][3][4]

Caption: Palmitic acid activates the TLR4 signaling pathway, leading to NF-κB activation.

Palmitic Acid-Induced Endoplasmic Reticulum (ER) Stress

Excess palmitic acid can lead to the accumulation of unfolded or misfolded proteins in the ER, triggering the unfolded protein response (UPR) or ER stress.[5][6][7]

Caption: Palmitic acid induces ER stress, activating the UPR and potentially leading to apoptosis.

De Novo Ceramide Synthesis Pathway

Palmitic acid is a key substrate for the de novo synthesis of ceramides, a class of sphingolipids implicated in various cellular processes, including apoptosis and insulin (B600854) resistance.[8][9][10]

Caption: The de novo synthesis pathway of ceramide, starting from palmitic acid.

General Lipidomics Experimental Workflow

The following diagram illustrates a typical workflow for a lipidomics study where this compound could be used as an internal standard.[11][12][13][14][15]

Caption: A generalized workflow for quantitative lipidomics using an internal standard.

References

- 1. Palmitic acid stimulates NLRP3 inflammasome activation through TLR4-NF-κB signal pathway in hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palmitic Acid Promotes Lung Metastasis of Melanomas via the TLR4/TRIF-Peli1-pNF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palmitic acid is a toll-like receptor 4 ligand that induces human dendritic cell secretion of IL-1β - PMC [pmc.ncbi.nlm.nih.gov]

- 4. endocrine-abstracts.org [endocrine-abstracts.org]

- 5. Palmitate induces endoplasmic reticulum stress and autophagy in mature adipocytes: Implications for apoptosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. Palmitic acid-induced cell death: impact of endoplasmic reticulum and oxidative stress, mitigated by L-citrulline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Myristic acid potentiates palmitic acid-induced lipotoxicity and steatohepatitis associated with lipodystrophy by sustaning de novo ceramide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ap-st01.ext.exlibrisgroup.com [ap-st01.ext.exlibrisgroup.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Lipidomics Workflow (v1.3.1) — NMDC Workflow Documentation [docs.microbiomedata.org]

- 15. researchgate.net [researchgate.net]

Navigating the Isotopic Landscape: A Technical Guide to the Purity of Commercially Available Palmitic Acid-d4

For researchers, scientists, and drug development professionals, the isotopic purity of labeled compounds is a critical parameter that can significantly impact the accuracy and reliability of experimental outcomes. This in-depth technical guide provides a comprehensive overview of the isotopic purity of commercially available palmitic acid-d4, a vital tool in metabolic research and drug development. We delve into the specifications from various suppliers, detail the analytical methodologies used for purity assessment, and visualize a key metabolic pathway where this tracer is employed.

Isotopic Purity of Commercial this compound: A Comparative Overview

This compound, a deuterated analog of the ubiquitous 16-carbon saturated fatty acid, is offered by several specialized chemical suppliers. The isotopic purity, a measure of the percentage of molecules containing the desired number of deuterium (B1214612) atoms, is a key quality attribute. Below is a summary of the isotopic purity specifications for this compound from prominent commercial sources.

| Supplier | Product Name/Number | Deuterium Label Position(s) | Stated Isotopic Purity/Enrichment | Chemical Purity |

| Cambridge Isotope Laboratories, Inc. | DLM-2893 | 7,7,8,8-d4 | 98% | ≥98% |

| MedChemExpress | HY-N0830S1 | 5,5,6,6-d4 | 99.17% | 99.80% (HPLC) |

| Sigma-Aldrich | 777983 | 16,16,16-d3, 15,15-d2 (d5) | Not explicitly stated for a d4 variant, but d2 variant has 98 atom % D | ≥98% |

Note: Isotopic purity and chemical purity are distinct parameters. Isotopic purity refers to the percentage of the labeled compound that contains the specified number of deuterium atoms, while chemical purity refers to the percentage of the material that is the compound of interest, irrespective of its isotopic composition.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound relies on sophisticated analytical techniques capable of differentiating molecules based on their mass-to-charge ratio or nuclear magnetic properties. The two primary methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For the analysis of fatty acids, a derivatization step is typically required to increase their volatility.

Objective: To determine the isotopic enrichment of this compound by separating it from its non-deuterated and partially deuterated counterparts and quantifying their relative abundances.

Methodology:

-

Derivatization: this compound is converted to a more volatile ester, commonly a methyl ester (FAME) or a pentafluorobenzyl (PFB) ester. This is typically achieved by reaction with a derivatizing agent such as BF3-methanol or pentafluorobenzyl bromide.

-

Gas Chromatography (GC) Separation: The derivatized sample is injected into a gas chromatograph. The GC column, typically a capillary column with a non-polar stationary phase, separates the components of the mixture based on their boiling points and interactions with the stationary phase. The deuterated and non-deuterated forms of the palmitic acid ester will have very similar retention times.

-

Mass Spectrometry (MS) Analysis: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized, typically by electron ionization (EI), and the resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Data Analysis: The mass spectrum of the eluting palmitic acid ester will show a molecular ion peak (M+). For this compound methyl ester, the molecular ion peak will be at a higher m/z value compared to the unlabeled palmitic acid methyl ester. By comparing the peak intensities of the deuterated (M+4) and non-deuterated (M) molecular ions, the isotopic purity can be calculated. Corrections for the natural abundance of isotopes (e.g., ¹³C) are necessary for accurate quantification.

Below is a workflow diagram illustrating the GC-MS based analysis of isotopic purity.

Caption: Workflow for Isotopic Purity Determination by GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed information about the structure and isotopic composition of a molecule. For deuterated compounds, both ¹H (proton) and ²H (deuterium) NMR can be utilized.

Objective: To quantify the level of deuteration at specific sites within the palmitic acid molecule.

Methodology:

-

Sample Preparation: A known amount of the this compound sample is dissolved in a suitable deuterated solvent (e.g., chloroform-d, methanol-d4). An internal standard with a known concentration and a distinct NMR signal may be added for quantification.

-

¹H NMR Analysis: A proton NMR spectrum is acquired. In a highly deuterated sample, the signals from the remaining protons at the deuterated positions will be significantly reduced in intensity. By comparing the integration of these residual proton signals to the integration of signals from non-deuterated positions or the internal standard, the percentage of deuteration at each site can be determined.

-

²H NMR Analysis: A deuterium NMR spectrum provides direct detection of the deuterium nuclei. The chemical shifts in the ²H NMR spectrum correspond to the positions of the deuterium atoms in the molecule. The relative integrals of the signals in the ²H spectrum can be used to confirm the positions and relative amounts of deuterium.

-

Data Analysis: The isotopic purity is calculated from the integral ratios in the ¹H or ²H NMR spectra. For ¹H NMR, the percentage of deuteration is calculated as: (1 - (Integral of residual protons / Integral of non-deuterated protons)) * 100%.

Metabolic Fate of this compound: A Tracer in Beta-Oxidation

This compound is a valuable tracer for studying fatty acid metabolism. Once introduced into a biological system, it follows the same metabolic pathways as its non-deuterated counterpart. One of the primary catabolic pathways for fatty acids is beta-oxidation, which occurs in the mitochondria and peroxisomes. The following diagram illustrates the key steps of mitochondrial beta-oxidation, where this compound would be processed.

Caption: Mitochondrial Beta-Oxidation of Palmitoyl-CoA.

An In-depth Technical Guide to the Stability and Storage of Palmitic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Palmitic acid-d4 (Deuterated palmitic acid). Ensuring the chemical and isotopic integrity of this compound is critical for its effective use as a tracer and internal standard in metabolic research, particularly in quantitative analyses using nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

Recommended Storage Conditions

Proper storage is paramount to prevent degradation and maintain the quality of this compound. As a saturated fatty acid, it is relatively stable, especially in its solid form. However, adherence to recommended guidelines is crucial for long-term stability.

| Parameter | Solid (Neat) Form | In Organic Solvent | Aqueous Suspension |

| Temperature | ≤ -16°C[1] | -20°C ± 4°C[1] | Not Recommended for Long-Term Storage[1] |

| Atmosphere | Standard atmosphere | Inert gas (Argon or Nitrogen)[1] | N/A |

| Container | Glass vial with a Teflon-lined cap[1] | Glass vial with a Teflon-lined cap[1] | N/A |

| Light Exposure | Protect from light | Protect from light[1] | N/A |

| Notes | Stable as a dry powder.[1] Before use, allow the container to reach room temperature before opening to prevent condensation.[1] | Storage below -30°C is not recommended unless in a sealed glass ampoule.[2] Avoid plastic containers to prevent leaching of impurities.[2][3] | Prone to hydrolysis over time.[1] |

Stability Profile

The stability of this compound is influenced by its physical state, the storage environment, and handling procedures. As a saturated fatty acid, it is not susceptible to oxidation at double bonds, a common degradation pathway for unsaturated fatty acids.

Thermal Stability

Saturated fatty acids like palmitic acid are thermally stable at typical storage and laboratory temperatures. Studies on ternary blends of saturated fatty acids, including palmitic acid, have shown them to be thermally stable up to 100°C.[4][5] Repeated melt/freeze cycles (up to 300) have shown minimal variation in the melting point and latent heat of fusion for such mixtures.[4][5]

Solution Stability

When dissolved in an organic solvent, the primary concerns for the stability of this compound are hydrolysis and potential leaching of contaminants from storage containers.

-

Hydrolysis: The presence of water can lead to the hydrolysis of ester linkages if the fatty acid is in a derivatized form. Using high-purity, anhydrous solvents is recommended.[1]

-

Solvent Choice: Palmitic acid has good solubility in organic solvents such as hexane, trichloroethylene, and 2-propanol, and lower solubility in more polar solvents like ethanol (B145695) and acetone.[6]

-

Container Interaction: Storing solutions in polymer or plastic containers can lead to the leaching of impurities into the solvent.[2][3] Therefore, glass vials with Teflon-lined caps (B75204) are strongly recommended.

Isotopic Stability

A potential concern for deuterated compounds is the exchange of deuterium (B1214612) atoms with protons from the solvent or other sources. While C-D bonds are generally more stable than O-H or N-H bonds, the possibility of isotopic scrambling exists.[1] To mitigate this risk, especially in protic solvents, it is advisable to store solutions at low temperatures and for the shortest duration necessary. For applications where isotopic stability is absolutely critical, the use of ¹³C-labeled standards may be considered.[1]

Experimental Protocols for Stability and Analysis

Accurate assessment of the stability and purity of this compound requires robust analytical methods. GC-MS and LC-MS are commonly employed for this purpose.

General Workflow for Stability Assessment

The following diagram illustrates a general workflow for assessing the stability of this compound under various conditions.

Protocol for GC-MS Analysis of this compound

This protocol outlines the steps for the quantitative analysis of this compound using GC-MS, a common technique for fatty acid analysis.

1. Sample Preparation and Extraction:

- For total fatty acid analysis from a biological matrix, add a known amount of a different deuterated fatty acid internal standard (e.g., Heptadecanoic acid-d3) to the sample.

- Extract lipids using a suitable method, such as the Folch extraction, with a mixture of chloroform (B151607) and methanol.[7]

- For free fatty acid analysis, the extraction is performed without a hydrolysis step.

2. Saponification (for total fatty acids):

- The lipid extract is treated with a methanolic potassium hydroxide (B78521) solution to hydrolyze ester bonds and release free fatty acids.

3. Derivatization:

- Fatty acids are typically converted to their more volatile fatty acid methyl esters (FAMEs) for GC analysis. This can be achieved using reagents like methanolic HCl or BF₃-methanol.

- Alternatively, derivatization to pentafluorobenzyl esters can be performed for analysis by negative ion chemical ionization GC-MS, which offers high sensitivity.[8]

4. GC-MS Analysis:

- Column: Use a capillary column suitable for FAME analysis, such as a DB-5MS.[9]

- Carrier Gas: Helium at a constant flow rate.[9]

- Temperature Program: A temperature gradient is used to separate the FAMEs. For example, an initial temperature of 60°C, ramped to 280°C.[9]

- Injection: 1 µL of the sample is injected in splitless mode.[10]

- Mass Spectrometry: The mass spectrometer is operated in single ion monitoring (SIM) mode to selectively detect the ions corresponding to this compound and the internal standard.

5. Quantification:

- A standard curve is generated using known concentrations of unlabeled palmitic acid and the deuterated internal standard.

- The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Protocol for LC-MS/MS Analysis of Deuterated Fatty Acids

LC-MS/MS provides a sensitive and specific method for the analysis of fatty acids without the need for derivatization.

1. Sample Preparation:

- Spike the sample with a known amount of an appropriate deuterated internal standard.

- Extract the lipids using a method like the Bligh-Dyer procedure.

- For total fatty acid analysis, perform alkaline hydrolysis using methanolic KOH, followed by neutralization and extraction with hexane.[11]

2. LC Separation:

- Column: A reverse-phase C18 column is commonly used.

- Mobile Phase: A gradient of acetonitrile (B52724) and water with an additive like ammonium (B1175870) acetate.[11]

3. MS/MS Detection:

- Ionization: Electrospray ionization (ESI) in negative mode is typically used for underivatized fatty acids.[11]

- Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.[12]

4. Quantification:

- Similar to GC-MS, quantification is achieved by using the ratio of the peak area of this compound to that of the internal standard and comparing it to a calibration curve.

Signaling Pathways Involving Palmitic Acid

Palmitic acid is not only a metabolic substrate but also a signaling molecule that can induce cellular stress responses, particularly through Toll-like receptor 4 (TLR4) and by inducing endoplasmic reticulum (ER) stress. This compound can be used to trace these pathways.

Palmitic Acid-Induced TLR4 Signaling

Palmitic acid can act as a ligand for TLR4, initiating a pro-inflammatory signaling cascade.[13]

Palmitic Acid-Induced Endoplasmic Reticulum Stress

High levels of palmitic acid can lead to an accumulation of unfolded or misfolded proteins in the ER, triggering the unfolded protein response (UPR), which can ultimately lead to apoptosis.

By understanding and controlling the storage and handling of this compound, and by employing robust analytical methods, researchers can ensure the accuracy and reproducibility of their experimental results in the study of metabolic diseases and related signaling pathways.

References

- 1. portlandpress.com [portlandpress.com]

- 2. Palmitic acid-induced cell death: impact of endoplasmic reticulum and oxidative stress, mitigated by L-citrulline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palmitate induces endoplasmic reticulum stress and autophagy in mature adipocytes: Implications for apoptosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thermal Stability and Reliability Test of Some Saturated Fatty Acids for Low and Medium Temperature Thermal Energy Storage | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. jfda-online.com [jfda-online.com]

- 8. lipidmaps.org [lipidmaps.org]

- 9. ec.europa.eu [ec.europa.eu]

- 10. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Palmitic acid is a toll-like receptor 4 ligand that induces human dendritic cell secretion of IL-1β - PMC [pmc.ncbi.nlm.nih.gov]

Palmitic Acid-d4: A Comprehensive Safety and Handling Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety data sheet (SDS) information for Palmitic acid-d4. The following sections detail the chemical and physical properties, hazard identification, handling and storage procedures, and relevant experimental safety protocols. All quantitative data is summarized in structured tables for ease of reference, and a logical workflow for safe handling is presented in a diagram.

Section 1: Chemical and Physical Properties

This compound is a deuterated form of palmitic acid, a common saturated fatty acid. The substitution of hydrogen with deuterium (B1214612) atoms is a valuable tool in metabolic research and drug development, allowing for the tracing of metabolic pathways. While the chemical reactivity of this compound is nearly identical to its non-deuterated counterpart, its use in sensitive analytical techniques necessitates a thorough understanding of its safety profile.

| Property | Value | Reference |

| Molecular Formula | C₁₆D₄H₂₈O₂ | [1] |

| Molecular Weight | 260.45 g/mol | [2][3] |

| CAS Number | 75736-49-1 | [3][4][5] |

| Appearance | White solid | [1] |

| Melting Point | 63-64 °C | [6] |

| Boiling Point | 351.5 °C | [7] |

| Flash Point | 206 °C | [7] |

| Solubility | Soluble in Ethanol (≥ 30 mg/mL), DMSO (≥ 20 mg/mL), and DMF (≥ 20 mg/mL).[5] | |

| Storage Temperature | Store at room temperature away from light and moisture.[3] For long-term storage in solvent, -80°C for 6 months or -20°C for 1 month is recommended.[5] |

Section 2: Hazard Identification and Safety Data

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated precautionary statements. It is important to note that while specific toxicity data for the deuterated form is limited, the safety profile is considered comparable to that of unlabeled palmitic acid.

GHS Classification [4]

| Classification | Category | Hazard Statement Code |

| Acute Toxicity, Oral | 4 | H302 |

| Skin Corrosion/Irritation | 2 | H315 |

| Serious Eye Damage/Eye Irritation | 2A | H319 |

| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | 3 | H335 |

Hazard and Precautionary Statements [4]

| Type | Code | Statement |

| Hazard | H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. | |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. | |

| Precautionary (Prevention) | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash hands thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Precautionary (Response) | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304+P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. | |

| P330 | Rinse mouth. | |

| P362+P364 | Take off contaminated clothing and wash it before reuse. |

Section 3: Experimental Protocols for Safety Assessment

The hazard classifications of this compound are based on experimental data. The following are representative methodologies for key safety-related experiments.

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

This method is designed to assess the median lethal dose (LD50) of a substance after a single oral administration.

Methodology:

-

Animal Model: Healthy, young adult rats of a single sex (typically females) are used.[8]

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.[8]

-

Fasting: Animals are fasted (food, but not water, withheld) for at least 16 hours prior to administration of the test substance.[8]

-

Dose Administration: The test substance is administered orally by gavage in a stepwise procedure using fixed doses (e.g., 5, 50, 300, 2000 mg/kg).[9] Dosing is initiated at a level expected to cause some signs of toxicity without mortality.

-

Observation: Animals are observed for mortality and clinical signs of toxicity several times on the day of administration and at least once daily thereafter for 14 days.[8] Body weight is recorded weekly.[8]

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.[8]

-

Endpoint: The LD50 is determined based on the dose at which mortality is observed. For palmitic acid, the oral LD50 in rats is >5,000 mg/kg.[10]

In Vitro Skin Irritation - Reconstructed Human Epidermis (RhE) Test - OECD 439

This in vitro method uses a three-dimensional reconstructed human epidermis model to assess the skin irritation potential of a chemical.

Methodology:

-

Test System: A commercially available Reconstructed Human Epidermis (RhE) model, such as EpiDerm™ or EPISKIN™, is used.

-

Preparation: The RhE tissues are pre-incubated in a defined culture medium.

-

Test Substance Application: A defined amount of the test substance is applied topically to the surface of the RhE tissue.

-

Exposure: The exposure time is standardized, for example, 60 minutes for the EpiDerm™ model.[11]

-

Rinsing and Post-Incubation: After exposure, the test substance is thoroughly rinsed off, and the tissues are incubated for a further period (e.g., 42 hours).

-

Viability Assessment: Cell viability is determined using the MTT assay.[11] In this assay, the yellow tetrazolium salt MTT is reduced to a purple formazan (B1609692) product by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the optical density.

-

Classification: A chemical is classified as an irritant if the tissue viability is reduced below 50% of the negative control.[11]

In Vitro Eye Irritation - Bovine Corneal Opacity and Permeability (BCOP) Test - OECD 437

The BCOP assay is an in vitro method that uses corneas from cattle to evaluate the potential of a substance to cause severe eye damage.

Methodology:

-

Test System: Freshly isolated bovine corneas are mounted in a specialized holder.

-

Test Substance Application: The test substance is applied to the epithelial surface of the cornea for a defined exposure period.

-

Observation: The cornea is observed for opacity (cloudiness) and permeability to a fluorescent dye (sodium fluorescein).

-

Measurement: Opacity is measured using an opacitometer, and permeability is measured with a spectrophotometer.

-

Calculation: An in vitro irritancy score is calculated based on the opacity and permeability values.

-

Classification: The score is used to classify the substance's potential for causing serious eye damage.

Section 4: Safe Handling and Emergency Procedures Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 3. makingcosmetics.com [makingcosmetics.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Palmitate increases the susceptibility of cells to drug-induced toxicity: an in vitro method to identify drugs with potential contraindications in patients with metabolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. oecd.org [oecd.org]

- 10. redox.com [redox.com]

- 11. journal.biochim.ro [journal.biochim.ro]

The Isotopic Journey of Palmitic Acid-d4: A Technical Guide to its Applications in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of metabolic research, understanding the flux and fate of fatty acids is paramount to unraveling the complexities of health and disease. Palmitic acid, a ubiquitous saturated fatty acid, plays a central role in cellular energy storage, membrane structure, and signaling pathways. However, its overabundance is linked to metabolic disorders such as obesity, type 2 diabetes, and cardiovascular disease. To trace the metabolic journey of palmitic acid with precision, researchers have turned to stable isotope labeling, with palmitic acid-d4 emerging as a powerful tool. This deuterated analog, identical in its chemical properties to its unlabeled counterpart, allows for the sensitive and specific tracking of its absorption, transport, and incorporation into various lipid species, as well as its influence on critical signaling cascades. This technical guide provides an in-depth exploration of the applications of this compound in metabolic research, offering detailed experimental protocols, quantitative data summaries, and visual representations of the underlying biochemical processes.

Core Applications of this compound in Metabolic Research

This compound serves as a versatile tracer in a multitude of metabolic studies, primarily in the fields of metabolic flux analysis, lipidomics, and the investigation of disease-related signaling pathways.

-

Metabolic Flux Analysis: By introducing this compound into in vivo or in vitro systems, researchers can trace its path through various metabolic pathways. This includes monitoring its rate of uptake by different tissues, its oxidation for energy production (β-oxidation), and its incorporation into complex lipids such as triglycerides, phospholipids, and ceramides. This allows for the quantification of metabolic pathway activities under different physiological or pathological conditions.

-

Lipidomics and Mass Spectrometry: In mass spectrometry-based lipidomics, this compound is an invaluable internal standard.[1] Its known concentration allows for the accurate quantification of endogenous unlabeled palmitic acid and other fatty acids in biological samples.[1][2] The distinct mass shift imparted by the deuterium (B1214612) labels enables clear differentiation from the endogenous pool, ensuring precise measurements.[3]

-

Signaling Pathway Investigation: The metabolic fate of palmitic acid is intrinsically linked to cellular signaling. An excess of palmitic acid can lead to the production of lipotoxic intermediates like ceramides, which are implicated in inducing insulin (B600854) resistance and inflammation.[4][5] this compound can be used to trace the synthesis of these signaling molecules and elucidate their role in pathological processes, such as the activation of Toll-like receptor 4 (TLR4) signaling.[6][7]

Quantitative Data from this compound Tracer Studies

The use of this compound as a tracer generates quantitative data that provides insights into the dynamics of fatty acid metabolism. The following tables summarize key quantitative findings from representative studies.

| Parameter | Model System | Tracer | Key Findings | Reference |

| Intrahepatic Palmitic Acid Uptake | High-Fat Diet Rats | Palmitic Acid-d31 | Area Under the Curve (AUC) for intrahepatic palmitic acid concentration was higher in the high-fat diet group (57.4 ± 17.0 mM·minutes) compared to the standard diet group (33.3 ± 10.5 mM·minutes), though not statistically significant due to high variation. | [5] |

| Incorporation into Cellular Lipids | Caco-2 cells | [1-14C]palmitic acid | At 1.0 mM, the incorporation of labeled palmitic acid into phosphatidic acid was 14.8% and into diacylglycerol was 12.5% of the total incorporation into phospholipids. | [8] |

| De Novo Ceramide Synthesis | HEK293 cells | d31-Palmitic Acid | Silencing of AdipoR2, a receptor involved in fatty acid metabolism, in the presence of 100 μM d31-palmitic acid promoted the de novo synthesis of ceramides. | [9] |

Table 1: Quantitative data from in vivo and in vitro studies using deuterated palmitic acid tracers.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of this compound in metabolic research. Below are representative protocols for in vivo and in vitro applications.

In Vivo Administration of this compound in Rodents

This protocol describes the intraperitoneal administration of deuterated palmitic acid to rodents for the study of hepatic fatty acid metabolism.[5]

Materials:

-

Palmitic acid-d31 (or this compound)

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Saline solution (0.9% NaCl)

-

Sterile syringes and needles

Procedure:

-

Preparation of Palmitic Acid-BSA Solution:

-

Prepare a stock solution of palmitic acid-d31.

-

Prepare a fatty acid-free BSA solution in saline.

-

Complex the palmitic acid-d31 with BSA at a 5:1 molar ratio by gentle mixing or shaking overnight at 4°C to ensure complete binding.

-

Sterile filter the final solution.

-

-

Animal Preparation:

-

House rodents under standard conditions with controlled light-dark cycles and access to food and water.

-

For studies investigating diet-induced metabolic changes, animals may be placed on a high-fat or control diet for a specified period (e.g., 6 weeks).[5]

-

Fast animals overnight (approximately 12-16 hours) before the experiment to standardize the metabolic state.

-

-

Tracer Administration:

-

Calculate the dose of palmitic acid-d31 based on the body weight of the animal. A typical dose is 0.01 g/kg body weight.[5]

-

Administer the palmitic acid-d31-BSA solution via intraperitoneal (i.p.) injection.

-

-

Sample Collection and Analysis:

-

Collect blood samples at various time points post-injection (e.g., 0, 30, 60, 90, 120 minutes) to measure plasma levels of the tracer and its metabolites.

-

At the end of the experiment, euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue, muscle).

-

Analyze tissue and plasma samples for the enrichment of this compound in different lipid fractions using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

In Vitro Tracing of this compound in Cultured Cells and GC-MS Analysis

This protocol outlines the procedure for treating cultured cells with this compound and subsequently analyzing the incorporation of the tracer into cellular lipids by GC-MS.[2]

Materials:

-

This compound

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Cell culture medium (e.g., DMEM)

-

Cultured cells (e.g., hepatocytes, adipocytes)

-

Internal standards (e.g., other deuterated fatty acids)

-

Solvents for lipid extraction (e.g., chloroform (B151607), methanol)

-

Derivatization agent (e.g., pentafluorobenzyl bromide)

-

GC-MS system

Procedure:

-

Preparation of this compound Medium:

-

Prepare a stock solution of this compound in ethanol (B145695) or DMSO.

-

Prepare a fatty acid-free BSA solution in the cell culture medium.

-

Add the this compound stock solution to the BSA-containing medium and incubate at 37°C for at least 30 minutes to allow for complexation. The final concentration of this compound will depend on the experimental design.

-

-

Cell Culture and Treatment:

-

Plate cells at a desired density and allow them to adhere and grow.

-

Replace the growth medium with the prepared this compound containing medium.

-

Incubate the cells for the desired period to allow for the uptake and metabolism of the tracer.

-

-

Lipid Extraction:

-

Wash the cells with ice-cold PBS to remove any remaining extracellular tracer.

-

Lyse the cells and extract the total lipids using a method such as the Folch or Bligh-Dyer extraction, which typically involves a mixture of chloroform and methanol.[10]

-

Add a known amount of an appropriate internal standard (e.g., a different deuterated fatty acid not expected to be present in the sample) at the beginning of the extraction to control for sample loss during processing.

-

-

Derivatization:

-

Evaporate the solvent from the lipid extract under a stream of nitrogen.

-

Derivatize the fatty acids to their more volatile esters (e.g., fatty acid methyl esters [FAMEs] or pentafluorobenzyl [PFB] esters) for GC-MS analysis.[2] For example, derivatize with 1% pentafluorobenzyl bromide in acetonitrile (B52724) and 1% diisopropylethylamine in acetonitrile at room temperature.[2]

-

-

GC-MS Analysis:

-

Reconstitute the derivatized sample in a suitable solvent (e.g., iso-octane).

-

Inject an aliquot of the sample into the GC-MS system.

-

Use a suitable GC column (e.g., a polar cyano-column) for the separation of fatty acid esters.[11]

-

Set the mass spectrometer to operate in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to specifically detect and quantify the ions corresponding to unlabeled palmitic acid and this compound.

-

-

Data Analysis:

-

Calculate the enrichment of this compound in the total palmitic acid pool and its incorporation into different lipid classes (after separation by thin-layer chromatography or liquid chromatography prior to GC-MS) by comparing the peak areas of the labeled and unlabeled species.

-

Visualization of Metabolic and Signaling Pathways

Graphviz diagrams provide a clear visual representation of the complex workflows and signaling cascades involved in this compound metabolism.

Conclusion

This compound has proven to be an indispensable tool in the field of metabolic research. Its ability to act as a tracer without altering the underlying biological processes allows for precise and dynamic measurements of fatty acid metabolism. From quantifying the flux through key metabolic pathways to serving as a crucial internal standard in lipidomics, this compound provides researchers with the quantitative data needed to understand the intricate roles of fatty acids in both health and the pathogenesis of metabolic diseases. The experimental protocols and pathway visualizations provided in this guide serve as a foundation for researchers and drug development professionals to design and execute robust studies, ultimately contributing to the development of novel therapeutic strategies for metabolic disorders.

References

- 1. Using [2H]water to quantify the contribution of de novo palmitate synthesis in plasma: enabling back-to-back studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lipidmaps.org [lipidmaps.org]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Targeting Ceramide Synthesis to Reverse Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Evaluation of Hepatic Glucose and Palmitic Acid Metabolism in Rodents on High‐Fat Diet Using Deuterium Metabolic Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. β-oxidation assay [macdougald.lab.medicine.umich.edu]

- 9. Visualization and quantification of de novo lipogenesis using a FASN-2A-GLuc mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 11. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

The Sentinel of Accuracy: A Technical Guide to the Role of Palmitic Acid-d4 in Lipidomics Studies

For Researchers, Scientists, and Drug Development Professionals

In the intricate and dynamic world of lipidomics, precision and accuracy are paramount. The large-scale study of lipids provides profound insights into cellular metabolism, signaling pathways, and the pathophysiology of numerous diseases. Within this field, stable isotope-labeled internal standards are indispensable tools for robust and reliable quantification. This technical guide delves into the critical role of palmitic acid-d4, a deuterated analog of the ubiquitous saturated fatty acid, palmitic acid. Its application as an internal standard and a metabolic tracer in mass spectrometry-based lipidomics studies is fundamental to achieving high-quality, reproducible data, thereby empowering researchers in biomarker discovery, drug development, and the fundamental understanding of disease mechanisms.

Core Applications of this compound in Lipidomics

This compound serves two primary, yet critical, functions in lipidomics research:

-

Internal Standard for Accurate Quantification: The most prevalent use of this compound is as an internal standard in quantitative lipidomics.[1][2] Due to its chemical and physical similarity to endogenous palmitic acid, it co-elutes during chromatography and co-ionizes in the mass spectrometer. However, its increased mass, owing to the four deuterium (B1214612) atoms, allows it to be distinguished from the unlabeled analyte.[2] By adding a known amount of this compound to a sample at the beginning of the workflow, any variability or loss during sample preparation, extraction, and analysis can be normalized.[2] This stable isotope dilution method is the gold standard for achieving high accuracy and precision in the quantification of fatty acids and other lipid species.[3]

-

Metabolic Tracer for Flux Analysis: this compound can be used as a tracer to investigate the dynamics of fatty acid metabolism. By introducing labeled palmitic acid to cells, tissues, or organisms, researchers can track its incorporation into more complex lipids, such as triglycerides and phospholipids, as well as its breakdown through metabolic pathways like beta-oxidation. This approach, a form of metabolic flux analysis, provides invaluable information on the rates of lipid synthesis, turnover, and catabolism under various physiological or pathological conditions.

Quantitative Data for Lipidomics Analysis

The precise quantification of lipids is a cornerstone of lipidomics. The use of deuterated internal standards like this compound is integral to achieving reliable results. The following tables summarize key quantitative parameters often employed in targeted fatty acid analysis using mass spectrometry.

Table 1: Example Concentrations for Deuterated Fatty Acid Internal Standards

| Internal Standard | Typical Concentration in Stock Solution | Amount Added to Sample | Reference |

| Palmitic Acid-d3 | 2.5 ng/µL | 100 µL of 1X working solution | [1] |

| Arachidic Acid-d4 | 10 µg/mL | 10 µL | [4] |

| Decanoic Acid-d19 | Certified Concentration | Precise Volume within Calibration Range | [3] |

| This compound | 100 µg in 200 µL of methyl acetate | Not specified | [5] |

Note: The optimal concentration of the internal standard should be determined empirically and ideally be within the linear range of the calibration curve for the analyte of interest.

Table 2: Example LC-MS/MS Parameters for Fatty Acid Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Palmitic Acid | 255.2 | 255.2 | [4] |

| Stearic Acid | 283.3 | 283.3 | [4] |

| Oleic Acid | 281.3 | 281.3 | [4] |

| Linoleic Acid | 279.2 | 279.2 | [4] |

| Arachidonic Acid | 303.2 | 303.2 | [4] |

| Arachidic Acid-d4 (IS) | 316.3 | 316.3 | [4] |

Note: MRM (Multiple Reaction Monitoring) transitions should be optimized for the specific instrument being used.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the analysis of fatty acids in biological samples using a deuterated internal standard like this compound. These represent common workflows that can be adapted based on the specific sample type and research question.

Protocol 1: Lipid Extraction from Plasma (Modified Bligh & Dyer Method)

This protocol is designed for the extraction of lipids from a 100 µL plasma sample.[4]

Materials:

-

Plasma samples

-

This compound internal standard (IS) solution (e.g., 10 µg/mL in methanol)

-

Methanol (HPLC grade)

-

Chloroform (B151607) (HPLC grade)

-

0.9% NaCl solution (aqueous)

-

Centrifuge capable of operating at 4°C and >2000 x g

-

Nitrogen evaporator

Procedure:

-

Thaw plasma samples on ice.

-

To a 2 mL glass vial, add 100 µL of plasma.

-

Add 10 µL of the 10 µg/mL this compound internal standard solution to the plasma.

-

Add 375 µL of a chloroform:methanol (1:2, v/v) mixture.

-

Vortex for 30 seconds.

-

Incubate on ice for 15 minutes to allow for protein precipitation.

-

Add 125 µL of chloroform and vortex for 30 seconds.

-

Add 125 µL of 0.9% NaCl solution and vortex for 30 seconds to induce phase separation.

-

Centrifuge at 2,500 x g for 10 minutes at 4°C.

-

Carefully collect the lower organic phase (containing the lipids) using a glass syringe and transfer it to a new 2 mL glass vial.

-

Dry the extracted lipids under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in a solvent compatible with the analytical method (e.g., 100 µL of Acetonitrile:Isopropanol (1:1, v/v) for LC-MS/MS analysis).[4]

Protocol 2: Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the derivatization of fatty acids to fatty acid methyl esters (FAMEs) for GC-MS analysis.[3]

Materials:

-

Dried lipid extract (from Protocol 1)

-

BF₃-Methanol reagent (12-14%)

-

Hexane (B92381) (HPLC grade)

-

Water (HPLC grade)

-

Anhydrous Sodium Sulfate (B86663)

Procedure:

-

To the dried lipid extract, add 1 mL of 12-14% BF₃-Methanol reagent.

-

Tightly cap the tube and heat it in a heating block or water bath at 60-80°C for 10-20 minutes. This reaction converts the fatty acids to their corresponding methyl esters.[3]

-

Cool the tube to room temperature.

-

Add 1 mL of water and 1 mL of hexane to the tube to extract the FAMEs.

-

Vortex thoroughly for 1 minute to ensure the FAMEs partition into the hexane layer.

-

Centrifuge at a low speed to separate the phases.

-

Carefully transfer the upper hexane layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the final extract into a GC-MS autosampler vial for analysis.

GC-MS Instrumentation (Example Parameters): [6]

-

System: Gas Chromatograph coupled to a Mass Spectrometer (e.g., GCMS-QP2010 Ultra).

-

Column: SP-2560 (100 m L. × 0.25 mm I.D., df = 0.25 μm).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Oven Temperature Program: 40°C (2 min) → (20°C/min) → 140°C → (4°C/min) → 240°C (15 min).

-

Ion Source Temperature: 200°C.

-

Interface Temperature: 250°C.

-

Scan Range: m/z 40-500.

Visualizing Workflows and Pathways

Diagrams are essential for visualizing complex experimental workflows and biological pathways. The following have been generated using Graphviz (DOT language) to illustrate key processes in lipidomics studies involving this compound.

Caption: A typical experimental workflow for targeted lipidomics using a deuterated internal standard.